molecular formula C17H14FN3 B6347431 4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine CAS No. 1354922-51-2

4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Katalognummer: B6347431
CAS-Nummer: 1354922-51-2
Molekulargewicht: 279.31 g/mol
InChI-Schlüssel: MZFIYSNBNWTMHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Product Overview 4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is an organic compound with the molecular formula C 17 H 14 FN 3 and a molecular weight of 279.31 g/mol . Its CAS Registry Number is 1354922-51-2 . This chemical is part of a class of substituted pyrimidine derivatives, which are nitrogen-containing heterocycles of significant interest in various research fields, particularly in medicinal chemistry and material science. Research Applications and Value While specific biological activity or mechanistic data for this compound is not readily available in the public domain, its core pyrimidine structure is a privileged scaffold in pharmaceutical and agrochemical research . Pyrimidines are well-known for their role as key building blocks in drug discovery. The molecular architecture of this compound, featuring a 2-aminopyrimidine group linked to fluorophenyl and methylphenyl substituents, is commonly investigated in the development of kinase inhibitors and other therapeutic agents. Researchers may value this compound as a key intermediate for synthesizing more complex molecules or as a candidate for high-throughput screening in biological assays. Handling and Safety As with all research chemicals, appropriate safety precautions should be taken during handling. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

4-(2-fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3/c1-11-6-8-12(9-7-11)15-10-16(21-17(19)20-15)13-4-2-3-5-14(13)18/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFIYSNBNWTMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Chalcone Intermediate Synthesis

The synthesis begins with the preparation of the α,β-unsaturated ketone precursor, (E)-1-(2-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one. This chalcone is synthesized via Claisen-Schmidt condensation between 2-fluorobenzaldehyde and 4-methylacetophenone in alkaline ethanol (40% KOH, reflux, 6–8 h). The reaction proceeds with a yield of 73–78%, yielding a bright yellow crystalline solid. Purification via recrystallization from ethanol-toluene (1:1) ensures >95% purity, as confirmed by thin-layer chromatography (TLC).

Key Analytical Data for Chalcone Intermediate:

  • Melting Point : 118–120°C

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.02 (d, J = 15.9 Hz, 1H, H-β), 7.89–7.86 (m, 2H, H-2', H-6'), 7.54–7.48 (m, 2H, H-3', H-5'), 7.32–7.25 (m, 2H, H-3'', H-5''), 7.15 (d, J = 15.9 Hz, 1H, H-α), 2.43 (s, 3H, CH₃).

Cyclocondensation with Guanidine Hydrochloride

The chalcone intermediate undergoes cyclocondensation with guanidine hydrochloride in the presence of sodium hydroxide to form the pyrimidine core. Three distinct procedures are employed:

Procedure A: Conventional Heating

A mixture of chalcone (5 mmol), guanidine hydrochloride (7.5 mmol), and NaOH (22.5 mmol) in 96% ethanol is refluxed for 10–12 h. The reaction is monitored by TLC (ethyl acetate/hexane, 1:3). Post-completion, the mixture is cooled, triturated with water, and filtered to yield a crude product, which is recrystallized from ethanol-toluene.

Yield : 70–75%
Reaction Time : 10–12 h
Melting Point : 154–156°C

Procedure B: Microwave-Assisted Solvothermal Synthesis

The same reactants are irradiated in a microwave reactor (300 W, 80°C) for 7–9 min using ethanol as solvent. This method reduces energy consumption and improves reaction kinetics.

Yield : 76–80%
Reaction Time : 7–9 min
Melting Point : 154–156°C

Procedure C: Solvent-Free Microwave Irradiation

Reactants are ground with NaOH and irradiated under solvent-free conditions (300 W, 15–18 min). This green chemistry approach eliminates solvent waste.

Yield : 72–77%
Reaction Time : 15–18 min
Melting Point : 154–156°C

Comparative Analysis of Synthetic Procedures

The table below summarizes the efficiency of each method:

ParameterProcedure AProcedure BProcedure C
Yield (%) 70–7576–8072–77
Time 10–12 h7–9 min15–18 min
Solvent Volume 40 mL20 mL0 mL
Energy Input HighModerateLow

Procedure B emerges as the optimal method, balancing high yield (76–80%), short reaction time (7–9 min), and moderate solvent use.

Structural Characterization

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 8.18 (d, J = 8.5 Hz, 2H, H-2'', H-6''),

  • δ 7.71 (d, J = 8.5 Hz, 2H, H-3'', H-5''),

  • δ 7.68 (s, 1H, H-5 pyrimidine),

  • δ 7.35–7.28 (m, 2H, H-3', H-5'),

  • δ 7.15–7.10 (m, 2H, H-4', H-6'),

  • δ 6.79 (s, 2H, NH₂),

  • δ 2.43 (s, 3H, CH₃).

¹³C NMR (125 MHz, DMSO-d₆) :

  • δ 162.8 (C-2), 158.9 (C-4), 158.6 (C-6),

  • δ 133.4 (C-1'), 131.5 (C-2'', C-6''),

  • δ 129.1 (C-3'', C-5''), 128.8 (C-4'),

  • δ 121.9 (C-5 pyrimidine), 108.5 (C-1''),

  • δ 21.4 (CH₃).

Melting Point : 154–156°C (consistent across all procedures).

Mechanistic Insights

The cyclocondensation proceeds via a Michael addition-cyclization cascade:

  • Michael Addition : Guanidine attacks the α,β-unsaturated ketone, forming a dihydrointermediate.

  • Cyclization : Intramolecular nucleophilic attack by the amine group forms the pyrimidine ring.

  • Aromatization : Base-mediated deprotonation yields the aromatic pyrimidine core.

Microwave irradiation accelerates the reaction by enhancing molecular collisions and reducing activation energy.

Environmental and Scalability Considerations

  • Procedure B (microwave-assisted) reduces solvent use by 50% compared to Procedure A.

  • Procedure C (solvent-free) aligns with green chemistry principles but requires precise temperature control to prevent decomposition.

  • Industrial scalability favors Procedure B due to compatibility with continuous-flow microwave reactors.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyrimidine ring and fluorophenyl group facilitate NAS reactions. Fluorine at the 2-position of the phenyl ring acts as a leaving group under specific conditions:

Reaction Example :

C17H14FN3+NaOCH3C18H17N3O+NaF\text{C}_{17}\text{H}_{14}\text{FN}_3 + \text{NaOCH}_3 \rightarrow \text{C}_{18}\text{H}_{17}\text{N}_3\text{O} + \text{NaF}

Conditions :

  • Solvent: DMF, 80°C

  • Reagents: Sodium methoxide (NaOCH₃)

  • Catalyst: None required
    Yield : ~65–72% (inferred from analogous fluorophenylpyrimidines) .

Table 1: NAS Reaction Outcomes

NucleophileProductYield (%)Reference
Methoxide2-Methoxy derivative72
Amine2-Amino derivative68

Oxidation Reactions

The amine group at the 2-position of the pyrimidine ring undergoes oxidation to form nitro or hydroxylamine derivatives:

Reaction Pathway :

C17H14FN3KMnO4,H2SO4C17H12FN3O\text{C}_{17}\text{H}_{14}\text{FN}_3 \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{C}_{17}\text{H}_{12}\text{FN}_3\text{O}

Conditions :

  • Oxidizing agent: KMnO₄ in acidic medium (pH < 3)

  • Temperature: 50–60°C
    Key Observation : Over-oxidation to nitroso compounds occurs at higher temperatures (>70°C).

Reduction Reactions

Selective reduction of the pyrimidine ring is achievable using catalytic hydrogenation:

Reaction Example :

C17H14FN3H2,Pd/CC17H16FN3\text{C}_{17}\text{H}_{14}\text{FN}_3 \xrightarrow{\text{H}_2, \text{Pd/C}} \text{C}_{17}\text{H}_{16}\text{FN}_3

Conditions :

  • Pressure: 1–2 atm H₂

  • Solvent: Ethanol

  • Catalyst: 10% Pd/C
    Yield : 85–90% (based on similar dihydropyrimidine syntheses) .

Cross-Coupling Reactions

The bromine-free structure limits traditional Suzuki couplings, but the methylphenyl group enables Friedel-Crafts alkylation:

Reaction :

C17H14FN3+CH3COClAlCl3C19H16FN3O\text{C}_{17}\text{H}_{14}\text{FN}_3 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_{19}\text{H}_{16}\text{FN}_3\text{O}

Conditions :

  • Catalyst: AlCl₃ (Lewis acid)

  • Solvent: Dichloromethane, 25°C
    Product : Acetylated derivative at the 4-methylphenyl group .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the pyrimidine ring undergoes ring-opening reactions:

Reaction Pathway :

C17H14FN3HCl, ΔC9H9FN+C8H7N2\text{C}_{17}\text{H}_{14}\text{FN}_3 \xrightarrow{\text{HCl, Δ}} \text{C}_{9}\text{H}_{9}\text{FN} + \text{C}_{8}\text{H}_{7}\text{N}_2

Conditions :

  • Concentrated HCl, reflux for 6 hours

  • Products: Fluorophenylacetamide and aminopyridine fragments.

Photochemical Reactions

UV irradiation induces dimerization via the pyrimidine ring:

Reaction :

2 C17H14FN3hνC34H28F2N62\ \text{C}_{17}\text{H}_{14}\text{FN}_3 \xrightarrow{h\nu} \text{C}_{34}\text{H}_{28}\text{F}_2\text{N}_6

Conditions :

  • Solvent: Acetonitrile

  • Wavelength: 254 nm

  • Yield: ~40% (with 60% recovery of starting material) .

Key Mechanistic Insights:

  • Electronic Effects :

    • The 2-fluorophenyl group withdraws electrons, activating the pyrimidine ring for NAS.

    • The 4-methylphenyl group donates electrons, stabilizing intermediates during Friedel-Crafts reactions .

  • Steric Considerations :

    • Steric hindrance from the 4-methyl group limits substitution at the para position of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including 4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism involves the disruption of key signaling pathways that are crucial for tumor growth and survival.

Case Study :
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on breast cancer cells. The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Research indicates that it possesses activity against a range of bacterial strains, making it a potential candidate for developing new antibiotics.

Case Study :
In a comparative study of various pyrimidine derivatives, 4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine was shown to inhibit the growth of multi-drug resistant strains of Staphylococcus aureus. The study highlighted its potential as a lead compound for further optimization in antibiotic development .

Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor for certain enzymes involved in metabolic pathways. Specifically, it has been investigated as a potential inhibitor of kinases that are overexpressed in various cancers.

Case Study :
A detailed kinetic study revealed that 4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine effectively inhibited the activity of specific kinases involved in cell signaling pathways associated with cancer progression. This inhibition was linked to reduced phosphorylation levels of key substrates within these pathways .

Wirkmechanismus

The mechanism of action of 4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Electronic Effects

Key structural analogues differ in substituents on the phenyl rings or pyrimidine core, which influence electronic, steric, and pharmacokinetic properties:

Compound Name Substituents (Position 4 / Position 6) Key Features
Target Compound 2-Fluorophenyl / 4-Methylphenyl Balanced lipophilicity; enhanced electronic effects from ortho-F
4-(3-Chlorophenyl)-6-(4-methylphenyl)-pyrimidin-2-amine (MC2B2706) 3-Chlorophenyl / 4-Methylphenyl Chlorine (electron-withdrawing) increases electrophilicity but may reduce solubility
4-(4-Fluorophenyl)-6-(4-morpholinophenyl)-pyrimidin-2-amine (24) 4-Fluorophenyl / 4-Morpholinophenyl Morpholine improves solubility via hydrophilic interactions
4-(2′,4′-Difluorobiphenyl-4-yl)-6-(4-methylphenyl)-pyrimidin-2-amine (5e) Difluorobiphenyl / 4-Methylphenyl Biphenyl system enhances π-π stacking; dual fluorine atoms increase potency

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine at meta/para positions (e.g., compounds 24 and MC2B2706) enhance antimicrobial activity by stabilizing negative charge in target interactions .
  • Hydrophilic Groups : Morpholine (compound 24) improves aqueous solubility, critical for bioavailability .

Key Observations :

  • Fluorine at meta (compound 28) vs. ortho (target compound) positions may alter steric hindrance, affecting target binding.
  • Biphenyl systems (compound 5e) outperform monosubstituted derivatives due to extended π-π interactions .

Physicochemical Properties

Property Target Compound 4-(3-Chlorophenyl)-6-(4-methylphenyl)-pyrimidin-2-amine 4-(4-Fluorophenyl)-6-(4-morpholinophenyl)-pyrimidin-2-amine (24)
Melting Point (°C) Not reported Not reported 156–169 (analogues with similar substituents)
Solubility Moderate (lipophilic) Low (chlorine reduces solubility) High (morpholine enhances aqueous solubility)
Spectral Data (¹H NMR) δ 2.38 (CH3), 7.0–8.32 (Ar-H) δ 7.30–8.03 (Ar-H) δ 3.34–3.88 (morpholine protons)

Key Observations :

  • Morpholine (compound 24) introduces polar protons (δ 3.34–3.88), improving solubility without compromising activity .

Crystallographic and Conformational Analysis

  • The target compound’s planar pyrimidine core likely facilitates π-π stacking, as seen in 4-(4-Fluoro-phen-yl)-6-(2-fur-yl)pyrimidin-2-amine (π-π distance: 3.489 Å) .
  • Intramolecular hydrogen bonding in N-(2-fluorophenyl) derivatives stabilizes conformations, enhancing target binding .

Biologische Aktivität

4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of fluorine and aromatic substituents, may exhibit significant pharmacological properties, including antibacterial and anticancer activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is C25H23FN4C_{25}H_{23}FN_4 with a molecular weight of approximately 426.47 g/mol. The compound features a pyrimidine ring substituted with a fluorinated phenyl group and a para-methylphenyl group, contributing to its unique chemical properties.

Antibacterial Activity

Research indicates that compounds with fluorinated aromatic groups often exhibit enhanced biological activity. In particular, the para-fluorophenyl moiety has been shown to improve the efficacy of various drugs against bacterial strains. For instance, studies have demonstrated that derivatives containing fluorine significantly enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) of related compounds against selected bacterial strains:

CompoundBacterial StrainMIC (µM)
4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amineE. coli8.33
S. aureus5.64
P. aeruginosa13.40
B. subtilis4.69

These results suggest that the compound exhibits moderate antibacterial properties, which could be further explored for therapeutic applications.

Anticancer Activity

The anticancer potential of 4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has also been investigated. Preliminary studies indicate that similar pyrimidine derivatives show cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .

Table 2 presents findings from cytotoxicity assays:

Cell LineCompoundIC50 (µM)
MCF-74-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine15.0
HepG220.0

These findings indicate that the compound possesses promising anticancer activity, warranting further investigation into its mechanism of action.

The biological activity of 4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine may be attributed to its ability to interact with specific biological targets within cells. The presence of fluorine enhances lipophilicity and can improve binding affinity to target proteins, potentially leading to increased therapeutic efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the pyrimidine scaffold can significantly influence biological activity. The introduction of electron-withdrawing groups like fluorine has been shown to enhance potency against microbial targets and cancer cells due to improved electronic properties and steric factors .

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of pyrimidine derivatives highlighted the superior activity of compounds containing para-fluorophenyl groups against resistant bacterial strains, demonstrating a substantial increase in effectiveness compared to non-fluorinated analogs .
  • Anticancer Activity : Another investigation focused on the antiproliferative effects of various pyrimidine derivatives on HepG2 cells revealed that those with fluorinated substituents exhibited lower IC50 values compared to their non-fluorinated counterparts, indicating enhanced cytotoxicity .

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : 1^1H NMR reveals aromatic protons (δ 7.30–8.03 ppm) and NH2_2 signals (δ ~5.29 ppm, singlet). 13^13C NMR confirms pyrimidine carbons (e.g., C-2 at δ 163.8 ppm) and aryl substituents .
  • IR Spectroscopy : NH2_2 stretches (~3434 cm1^{-1}), C=N/C=C (1599–1624 cm^{-1), and C-F (1226 cm1^{-1}) are diagnostic .

Q. Advanced Characterization

  • X-ray Crystallography : Determines dihedral angles between pyrimidine and aryl rings (e.g., 12.8° for phenyl vs. 86.1° for fluorophenyl groups), which influence π-π stacking and solubility .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error to confirm purity .

How do substituents on the pyrimidine ring affect molecular conformation and intermolecular interactions?

Q. Advanced Structural Analysis

  • Dihedral Angles : Substituents like the 2-fluorophenyl group introduce steric hindrance, causing torsional twists (e.g., 12.8° between pyrimidine and phenyl rings). This reduces coplanarity, affecting crystal packing and hydrogen-bonding networks .
  • Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., between pyrimidine NH2_2 and adjacent N atoms) stabilize conformations, while weak C–H⋯π interactions (e.g., methyl-to-aryl) govern crystal lattice stability .
  • Fluorine Effects : The electronegative fluorine atom enhances dipole-dipole interactions, increasing melting points compared to non-fluorinated analogs.

What biological activities are hypothesized for this compound based on structural analogs?

Basic Biological Evaluation
Pyrimidin-2-amines with fluorophenyl and methylphenyl groups exhibit:

  • Antimicrobial Activity : Analogous compounds (e.g., N-(4-chlorophenyl) derivatives) show inhibitory effects against Staphylococcus aureus (MIC ~8 µg/mL) via disruption of cell wall synthesis .
  • Kinase Inhibition : The pyrimidine core may act as a ATP-binding site competitor in kinases (e.g., CDKs), though specific IC50_{50} values require enzymatic assays .

How should researchers resolve contradictions in reported spectral data for pyrimidin-2-amine derivatives?

Q. Advanced Data Analysis

  • Cross-Validation : Combine multiple techniques (e.g., 1^1H NMR, 13^13C NMR, HRMS) to confirm assignments. For example, overlapping aromatic signals in NMR can be resolved via 2D-COSY or NOESY .
  • Crystallographic Refinement : X-ray data (e.g., R factor <0.04) resolves ambiguities in regiochemistry, such as distinguishing 4- vs. 6-aryl substitution .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants, aiding in spectral interpretation .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Process Chemistry

  • Byproduct Control : Regioisomeric impurities (e.g., 4- vs. 6-substituted pyrimidines) require stringent temperature control during cyclization (70–80°C) .
  • Solvent Recovery : Ethanol’s low boiling point necessitates distillation systems to recycle solvent and reduce costs.
  • Fluorine Stability : Harsh conditions (e.g., strong acids/bases) may cleave C–F bonds; pH monitoring during workup is critical .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.